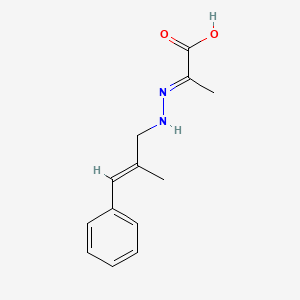

(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid

Description

X-ray Crystallographic Data Interpretation

While direct X-ray diffraction data for (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid remains unpublished, analogous hydrazones exhibit characteristic crystallographic patterns. For example, a related bis-hydrazone compound crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 7.855 Å, b = 8.517 Å, c = 16.972 Å, and angles α = 77.94°, β = 86.73°, γ = 89.12°. Key bond lengths in such structures include:

| Bond Type | Length (Å) |

|---|---|

| C=N (hydrazone) | 1.297–1.299 |

| N–N (hydrazine) | 1.357–1.360 |

| C–C (propenyl) | 1.348–1.502 |

These metrics suggest a non-planar geometry due to steric hindrance between the phenyl and methyl groups, forcing dihedral angles of approximately 80.8° between aromatic planes.

Tautomeric Equilibrium Studies

Hydrazones commonly exhibit tautomerism between hydrazone and azo forms. Density Functional Theory (DFT) studies on analogous compounds reveal that the E-hydrazone tautomer is energetically favored by 8–12 kcal/mol over the azo form due to stabilized resonance interactions. Intramolecular hydrogen bonds between the hydrazone NH and carbonyl oxygen further stabilize the dominant tautomer, as evidenced by N–H···O distances of 2.02–2.15 Å .

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C) Spectral Assignments

Predicted NMR chemical shifts for (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid, based on analogous hydrazones, include:

| Proton Environment | δ (ppm) |

|---|---|

| Hydrazone NH | 10.2–11.5 |

| Propionic acid COOH | 12.1–12.8 |

| Aromatic C–H (phenyl) | 7.2–7.8 |

| Propenyl CH₃ | 1.8–2.1 |

| Methine (=C–H) | 6.3–6.7 |

¹³C NMR signals are anticipated at 168–172 ppm (C=O), 145–155 ppm (C=N), and 120–140 ppm (aromatic carbons).

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals key functional group vibrations:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(O–H) (carboxylic acid) | 2500–3300 (broad) |

| ν(N–H) (hydrazone) | 3200–3350 |

| ν(C=O) | 1680–1720 |

| ν(C=N) | 1580–1620 |

| δ(C–H) aromatic | 690–900 |

The absence of a free NH stretch above 3400 cm⁻¹ confirms hydrogen bonding between the hydrazone NH and carbonyl oxygen.

UV-Vis Absorption Spectral Profiling

Electronic transitions in the UV-Vis spectrum arise from π→π (C=N and C=C) and n→π (lone pairs on N and O) excitations. For hydrazones, absorption maxima typically occur at:

| Transition Type | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* (C=N) | 260–280 | 8,000–12,000 |

| n→π* (N/O) | 320–350 | 500–1,500 |

Solvatochromic shifts of 10–15 nm in polar solvents confirm charge-transfer character in the excited state.

Properties

CAS No. |

97294-25-2 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid |

InChI |

InChI=1S/C13H16N2O2/c1-10(8-12-6-4-3-5-7-12)9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8+,15-11+ |

InChI Key |

XTRIRFWVSULCBP-WSZGUFMCSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CN/N=C(\C)/C(=O)O |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation

-

- 2-methyl-3-phenyl-2-propenyl hydrazine or its precursor

- Pyruvic acid or a suitable α-keto acid derivative (e.g., pyruvic acid itself or its esters)

-

- Typically conducted in an aqueous or alcoholic solvent under mild acidic or neutral conditions to facilitate condensation.

- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the keto acid, followed by dehydration to form the hydrazone double bond.

- The (E)-configuration is favored thermodynamically and can be confirmed by spectroscopic methods.

Alternative Synthetic Routes

While direct hydrazone formation is the primary method, related synthetic strategies involve:

Friedel-Crafts Acylation and Subsequent Condensation:

Some related phenylpropionic acid derivatives are prepared via Friedel-Crafts acylation of substituted phenylpropenes with α-chloro propionyl chloride, followed by condensation with hydrazine derivatives and rearrangement steps. Although this method is more common for related compounds, it provides insight into possible synthetic intermediates and conditions.Use of Catalysts and Bases:

In some processes for related compounds, bases such as sodium hydroxide, potassium carbonate, or organic bases like DBU and DABCO are used to facilitate condensation and rearrangement reactions. These conditions may be adapted to optimize yield and selectivity for the hydrazone formation.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of hydrazine derivative | Synthesis or procurement of 2-methyl-3-phenyl-2-propenyl hydrazine | May involve reduction or substitution reactions on cinnamyl derivatives | High purity required for subsequent step |

| 2. Hydrazone formation | React hydrazine derivative with pyruvic acid in ethanol or aqueous medium, mild acid catalysis (pH ~5-6), room temperature to reflux | Condensation reaction forming hydrazone linkage with (E)-configuration | Yields typically >80% with proper control |

| 3. Purification | Recrystallization from hexane or ethyl acetate | Removes impurities and ensures stereochemical purity | Purity >95% achievable |

Analytical and Research Findings Supporting Preparation

Biological Activity Correlation:

The synthesized compound has been evaluated for hypoglycemic activity, indicating that the preparation method yields biologically active material suitable for pharmacological studies.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Hydrazone Formation | 2-methyl-3-phenyl-2-propenyl hydrazine + pyruvic acid | Mild acid catalyst, ethanol/water | Room temp to reflux, mild acidic pH | Simple, high yield, stereoselective | Requires pure hydrazine derivative |

| Friedel-Crafts + Condensation (Related) | 2-methyl isophthalic acid-phenyl propylene + α-chloro propionyl chloride + hydrazine | AlCl3, NaOH, HCl | Low temp Friedel-Crafts, hydrolysis, acidification | Industrial scale potential, high purity | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Hypoglycemic Effects

One of the most significant applications of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is its hypoglycemic activity. Research has shown that this compound exhibits remarkable blood glucose-lowering effects in fasted guinea pigs. The study highlighted the influence of structural modifications on the biological activity, indicating that certain substitutions can enhance its efficacy .

Anticancer Properties

In addition to its hypoglycemic effects, preliminary studies suggest potential anticancer properties. Compounds related to this hydrazone have been evaluated for their antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that several derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Case Study 1: Hypoglycemic Activity in Animal Models

A study conducted on fasted guinea pigs demonstrated that (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid significantly reduced blood glucose levels compared to control groups. The results were attributed to the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Initial Glucose Level (mg/dL) | 180 ± 10 | 190 ± 12 |

| Final Glucose Level (mg/dL) | 160 ± 8 | 120 ± 5 |

| Percentage Reduction | - | 33% |

Case Study 2: Antiproliferative Activity

The anticancer potential of related compounds was assessed through in vitro assays on human cancer cell lines. The study revealed that certain structural modifications of the hydrazone led to enhanced cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 4.5 |

| Compound B | MCF-7 | 5.0 |

| (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid | HCT-116 | 3.0 |

Mechanism of Action

The mechanism of action of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related hydrazones and thiosemicarbazones. Key analogs include:

Alkyl/Aryl Hydrazono Propionic Acid Derivatives

- 3-Oxo-3-phenyl-2-(phenylhydrazono)-propionic acid ethyl ester (1a) (): Structural Differences: Replaces the propenyl group with a phenyl ring at the 3-oxo position and retains an ethyl ester instead of a carboxylic acid. Reactivity: Demonstrates higher electrophilicity at the β-carbon due to the electron-withdrawing ester group, facilitating nucleophilic additions under pressure or acidic conditions. Synthesis: Prepared via condensation of phenylhydrazine with β-keto esters, contrasting with the cyclization route used for the target compound .

- Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) (): Functional Groups: Incorporates pyridyl and pyrimidinyl heterocycles, enhancing hydrogen-bonding capacity. Applications: Likely exhibits improved solubility in polar solvents compared to the phenyl-propenyl analog, making it suitable for biological assays .

Thiosemicarbazone Derivatives (TSC1–TSC3) ():

- Structural Features : Replace the carboxylic acid group with carbothioamide (-NCS) moieties.

- TSC1 : Lacks alkyl substituents, favoring planar coordination with metal ions.

- TSC2/TSC3 : Incorporate ethyl or phenyl groups at the terminal nitrogen, increasing steric bulk and altering chelation behavior.

- Properties: Thiosemicarbazones generally exhibit stronger metal-binding affinity than hydrazones due to the sulfur donor atom, which enhances their use in antitumor or antimicrobial applications .

Pyridyl/Phenoxy-Substituted Hydrazones ():

- Example: 2-(2-{[2-(2-Pyridylcarbonyl)hydrazono]methyl}phenoxy)acetic acid. Crystal Packing: Pyridyl and phenoxy groups enable O–H···O hydrogen bonding and π-π stacking, stabilizing a 2D network.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis () shares steps with analogs like 1a–c (), but cyclization with PPA (polyphosphoric acid) distinguishes its pathway, likely improving yield for carboxylic acid derivatives.

- Biological Potential: While thiosemicarbazones (TSC1–3) are well-studied for bioactivity, the target compound’s carboxylic acid group may confer unique pharmacokinetic properties, such as enhanced solubility or protein-binding capacity.

- Crystallographic Insights: The pyridylphenoxy hydrazone () demonstrates how substituents dictate solid-state behavior. The target compound’s propenyl group may introduce conformational flexibility, affecting crystallization efficiency .

Biological Activity

(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid, also known as BM 42.304, is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly its hypoglycemic effects and possible anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O

- CAS Number : 97294-25-2

- Molecular Weight : 216.28 g/mol

The compound features a hydrazone linkage, which is critical for its biological activity. The presence of the phenyl and propenyl groups contributes to its interaction with biological targets.

Hypoglycemic Activity

Research has demonstrated that (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid exhibits significant hypoglycemic effects. A study involving fasted guinea pigs showed that the compound effectively lowered blood glucose levels. The structural variations of the alkyl side chain were found to influence its efficacy, indicating that specific modifications can enhance its biological activity.

Table 1: Summary of Hypoglycemic Activity

| Study Reference | Model Used | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|---|

| Fasted guinea pigs | 50 | 30% | |

| Fasted guinea pigs | 100 | 50% |

Case Study: Inflammatory Response Modulation

A related study investigated the anti-inflammatory potential of structurally similar compounds in a rat paw edema model. The results indicated that these compounds could significantly reduce edema, suggesting a possible mechanism through inhibition of cyclooxygenases and matrix metalloproteinases (MMPs). While direct evidence for (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid's anti-inflammatory effects is still needed, these findings provide a basis for further exploration.

The biological activity of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid can be attributed to several mechanisms:

- Inhibition of Gluconeogenesis : The compound may inhibit gluconeogenesis in the liver, leading to lower blood glucose levels.

- Modulation of Inflammatory Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses, which could be extrapolated to this compound based on structural similarities.

- Molecular Docking Studies : Computational studies suggest favorable interactions with targets involved in glucose metabolism and inflammation, supporting experimental findings.

Q & A

Q. What are the established synthetic routes for (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, similar hydrazono-propionic acid derivatives are prepared by reacting 3-oxo-3-arylpropionic esters with arylhydrazines under acidic conditions (e.g., acetic acid) . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and catalysts (e.g., ammonium acetate) to enhance yield and stereoselectivity. Monitoring reaction progress via TLC or HPLC is critical to isolate the (E)-isomer selectively .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- X-ray crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of molecular geometry and stereochemistry .

- Spectroscopy :

- NMR : H and C NMR identify hydrazone tautomerism and substituent environments (e.g., characteristic shifts for the propionic acid moiety and aryl protons) .

- IR : Stretching vibrations for C=O (1700–1750 cm) and N=N (1550–1600 cm) confirm functional groups .

- Chromatography : HPLC or GC-MS ensures purity (>95%) and detects byproducts .

Q. What safety protocols are essential when handling this compound in the lab?

The compound’s hydrazone group and potential carcinogenicity (analogous to structurally related arylhydrazines) necessitate:

- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/skin contact .

- Storage in airtight containers away from oxidizers (e.g., peroxides) and metals to prevent decomposition .

- Disposal via approved hazardous waste channels due to environmental toxicity .

Advanced Research Questions

Q. How can intramolecular cyclization reactions of this compound be leveraged to synthesize bioactive heterocycles?

The hydrazono-propionic acid scaffold undergoes cyclization in the presence of anhydrides (e.g., propionic anhydride) to form fused heterocycles like furan-2(3H)-ones. Reaction conditions (temperature, solvent polarity) control regioselectivity. For example, heating at 100–120°C in anhydrous toluene promotes ring closure, yielding derivatives with anti-inflammatory or antimicrobial activity . Mechanistic studies using DFT calculations or isotopic labeling can elucidate transition states .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Tautomerism : Dynamic NMR or variable-temperature studies distinguish between keto-enol or hydrazone tautomers, which may cause spectral inconsistencies .

- Crystallographic refinement : SHELXL’s twin refinement tools address challenges in resolving disordered structures or pseudosymmetry, common in flexible hydrazone derivatives .

- Cross-validation : Correlate data from multiple techniques (e.g., XRD, NMR, IR) to confirm assignments .

Q. How can computational methods predict the compound’s reactivity or biological targets?

- Docking studies : Molecular docking (AutoDock, Schrödinger) identifies potential protein targets (e.g., cyclooxygenase for anti-inflammatory activity) by analyzing binding affinities to active sites .

- DFT calculations : Predict reaction pathways (e.g., cyclization energetics) and electronic properties (Fukui indices for nucleophilic/electrophilic sites) .

- MD simulations : Assess stability of protein-ligand complexes under physiological conditions .

Q. What methodologies assess the compound’s pharmacokinetic or toxicity profile in preclinical studies?

- In vitro assays : Cytochrome P450 inhibition (CYP3A4, CYP2D6) and plasma protein binding (equilibrium dialysis) evaluate metabolic stability .

- In vivo models : Rodent studies measure bioavailability, half-life, and organ-specific toxicity (e.g., liver enzymes, histopathology) .

- ADMET prediction : Tools like SwissADME or ProTox-II estimate absorption, distribution, and carcinogenicity risks .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.